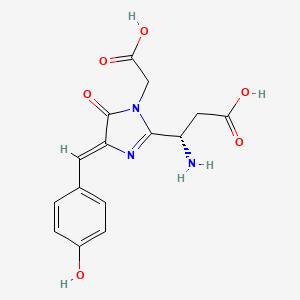

Chromophore (asp-tyr-gly)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O6 |

|---|---|

Molecular Weight |

333.30 g/mol |

IUPAC Name |

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid |

InChI |

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1 |

InChI Key |

PGTRRWBPGBMHIF-QIMWGGGBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Maturation Mechanisms of the Asp Tyr Gly Chromophore

Autocatalytic Nature of Chromophore Formation within Protein Scaffolds

The formation of the Asp-Tyr-Gly chromophore is a remarkable instance of autocatalysis, where the protein's own polypeptide chain facilitates a series of chemical reactions without the need for external enzymes or cofactors, apart from molecular oxygen. nih.govsemanticscholar.orgnih.gov The protein structure itself acts as a catalyst by precisely orienting the Asp-Tyr-Gly tripeptide within a protected environment, thereby lowering the activation energy for the necessary chemical transformations. nih.govnih.gov This intricate folding creates a semi-rigid environment that excludes bulk solvent molecules and minimizes the conformational flexibility of the chromophore, which is crucial for high quantum yield. researchgate.net The protein scaffold favors the cyclization of the backbone by bringing the amide lone pair of the Glycine (B1666218) residue into close proximity with the carbonyl group of the Aspartate residue. nih.gov

Initial Cyclization Reactions within the Peptide Backbone

The first crucial step in chromophore maturation is the cyclization of the polypeptide backbone involving the Asp-Tyr-Gly residues. nih.govacs.orgnih.gov This process is initiated by a nucleophilic attack that leads to the formation of a five-membered imidazolinone ring. nih.gov The protein's three-dimensional structure plays a critical role in positioning the reacting atoms in the correct orientation for this reaction to occur. nih.gov

The cyclization is initiated by a nucleophilic attack of the amide nitrogen of the Glycine residue on the carbonyl carbon of the Aspartate residue. nih.govacs.org Computational studies suggest that this can proceed through a two-step mechanism. The first step involves the transfer of a proton from the Glycine amide nitrogen to the carbonyl oxygen of the Aspartate, creating a protonated amide. This intermediate is stabilized by interactions with nearby molecules, such as a crystallographic water molecule. The second step is the subsequent attack of the now more nucleophilic Glycine amide nitrogen on the carbonyl carbon of the Aspartate. anu.edu.au Key residues within the protein scaffold, such as the highly conserved Arginine 96 and Glutamate 222 (in GFP-like proteins), play vital roles in facilitating this process by acting as a general base and stabilizing intermediates, respectively. nih.govelsevierpure.com

Dehydration and Oxidation Steps in Chromophore Development

Following cyclization, the chromophore undergoes further maturation through dehydration and oxidation reactions to form the fully conjugated system responsible for its fluorescent properties. nih.govacs.orgnih.gov The order of these events, whether cyclization-dehydration-oxidation or cyclization-oxidation-dehydration, has been a subject of investigation and may depend on the specific protein variant and environmental conditions. acs.orgresearchgate.net

Molecular oxygen is an essential cofactor for the oxidation step in chromophore maturation. semanticscholar.orgnih.govnih.gov This rate-limiting step involves the oxidation of the Cα-Cβ bond of the Tyrosine residue, which extends the π-electron conjugation of the imidazolinone ring to include the aromatic ring of the Tyrosine. nih.govevidentscientific.com Theoretical studies suggest that this process involves the deprotonation of the Tyrosine α-carbon, followed by electron transfer to molecular oxygen to form a triplet radical complex. nih.gov This complex then undergoes further reactions to form a hydroperoxy adduct, which ultimately leads to the dehydrogenation of the Tyrosine side chain. nih.gov The oxidation serves to trap the thermodynamically unfavorable cyclized product in a more stable, resonance-stabilized form. nih.govresearchgate.net

A key feature of the Asp-Tyr-Gly chromophore, particularly in red fluorescent proteins, is the oxidative decarboxylation of the Aspartate residue. nih.govacs.org This additional oxidation step is responsible for the red shift in fluorescence. The process involves the formation of a GFP-like green intermediate, which then undergoes a coupled oxidation-decarboxylation of the Aspartate residue. nih.govnih.gov This reaction creates an extra π-electron conjugation by forming a C=N-C=O substituent, extending the conjugated system and lowering the energy of the emitted photon, resulting in red fluorescence. nih.govacs.org The length of the side chain of the acidic amino acid at this position is critical for efficient oxidation-decarboxylation. nih.govacs.org Mass spectrometry analysis has shown that this oxidation-decarboxylation can occur without detectable intermediate products. nih.gov

Intermediate Chemical Species and Conformational States during Maturation

The maturation of the Asp-Tyr-Gly chromophore proceeds through a series of intermediate chemical species and conformational states. Trapped intermediate structures have been identified through mutagenesis and crystallographic studies, providing insights into the maturation pathway. nih.govnih.gov Initially, the pre-cyclization state exists where the Asp-Tyr-Gly tripeptide is held in a strained conformation by the protein scaffold. nih.gov Following cyclization, a non-fluorescent, cyclized but not yet oxidized intermediate is formed. nih.gov In the pathway to red fluorescence, a "green" GFP-like chromophore is an actual intermediate before the final oxidative decarboxylation of the Aspartate residue. nih.govnih.gov The maturation process can be viewed as a branched pathway where intermediates can lead to either the final red chromophore or remain as a green species. researchgate.net

| Stage of Maturation | Key Chemical Species/State | Primary Transformation |

| Pre-Maturation | Linear Asp-Tyr-Gly tripeptide within the folded protein | Protein folding and positioning of the tripeptide |

| Cyclization | Cyclized imidazolinone ring (non-fluorescent) | Nucleophilic attack of Glycine amide on Aspartate carbonyl |

| Oxidation (Green Intermediate) | GFP-like chromophore (green fluorescent) | Dehydrogenation of the Tyrosine Cα-Cβ bond by molecular oxygen |

| Oxidative Decarboxylation (Red Chromophore) | Acylimine-containing chromophore (red fluorescent) | Coupled oxidation and decarboxylation of the Aspartate residue |

Structural Elucidation and Environmental Influences on Chromophore Asp Tyr Gly

Chemical Structure of the Formed Imidazolinone Chromophore Core

The chromophore of fluorescent proteins is typically formed from a tripeptide sequence, with the general motif being X-Tyr-Gly. semanticscholar.orgnih.gov In the case of the Asp-Tyr-Gly sequence, the core fluorescent structure is a p-hydroxybenzylideneimidazolinone moiety. acs.org This structure is not a simple peptide but is formed through a series of autocatalytic post-translational modifications involving the amino acid residues. pnas.org The process involves an intramolecular cyclization between the aspartic acid and glycine (B1666218) residues, followed by dehydration and an oxidation step. evidentscientific.comiucr.org The resulting imidazolinone ring, derived from the Asp-Tyr-Gly backbone, is conjugated with the phenolic side chain of the tyrosine residue. evidentscientific.comsemanticscholar.org This entire mature chromophore is embedded deep within a barrel-shaped protein structure, which shields it from the solvent. evidentscientific.comcallutheran.edu

The fluorescence of the chromophore is a direct consequence of its extended conjugated pi-electron system. evidentscientific.comresearchgate.net Following the initial cyclization and dehydration that forms the imidazolinone ring, a subsequent oxidation (dehydrogenation) of the Cα-Cβ bond of the tyrosine residue occurs. evidentscientific.comranganathanlab.org This reaction creates a double bond that links the phenolic ring of tyrosine to the imidazolinone ring system. ranganathanlab.org The result is a large, highly conjugated system where pi-electrons are delocalized across both the phenolic and imidazolinone rings. evidentscientific.comranganathanlab.org This extended resonance system is largely responsible for the chromophore's ability to absorb and emit light, dictating its fundamental spectroscopic properties. evidentscientific.comfsu.edu In some fluorescent proteins, this conjugation can be further extended through additional oxidation steps, leading to red-shifted spectra. researchgate.netranganathanlab.org

The effective delocalization of electrons in the conjugated pi-system requires the phenolic and imidazolinone rings to be largely coplanar. ranganathanlab.orgresearchgate.net The rigid, barrel-like structure of the surrounding protein provides a scaffold that helps maintain this essential planarity. evidentscientific.comresearchgate.net However, crystal structures reveal that the chromophore can be slightly twisted due to steric strain exerted by the protein matrix. bioone.org While significant deviation from planarity can disrupt the conjugation and quench fluorescence, the protein environment generally forces a conformation that is conducive to fluorescence. bioone.orgnih.gov The planarity of the chromophore is often correlated with its fluorescence quantum yield. researchgate.net In some engineered proteins, the rings are irreversibly locked into a planar structure, which can suppress non-radiative decay pathways and enhance fluorescence. acs.org

Protein Microenvironment and Chromophore Stabilization

The protein matrix surrounding the chromophore is not merely a passive scaffold but plays an active and critical role in stabilizing the chromophore and fine-tuning its photophysical properties. evidentscientific.comnih.gov This microenvironment, often referred to as the chromophore cage or pocket, consists of nearby amino acid side chains and trapped water molecules that engage in a complex network of interactions with the chromophore. evidentscientific.comfrontiersin.org These interactions, including hydrogen bonds and electrostatic forces, are crucial for stabilizing the chromophore's final structure and its various electronic states. evidentscientific.comranganathanlab.org Denaturation of the protein, which disrupts this protective environment, leads to a loss of fluorescence. evidentscientific.com

A complex hydrogen-bonding network exists within the chromophore's vicinity, which is critical for its function. callutheran.edu This network involves specific amino acid residues that interact directly or indirectly (via water molecules) with the chromophore. frontiersin.orgcallutheran.edu These interactions stabilize the chromophore's ground and excited states and can facilitate processes like excited-state proton transfer (ESPT). researchgate.netnih.gov Mutations in these key residues can significantly alter the spectral properties of the protein by disrupting this delicate network. evidentscientific.comfrontiersin.org

| Interacting Residue (in GFP) | Type of Interaction | Role in Chromophore Stabilization and Function |

| Arginine (Arg96) | Hydrogen Bond | Interacts with the imidazolinone carbonyl group, making it more electrophilic and stabilizing the chromophore's structure. nih.gov |

| Threonine (Thr203) | Hydrogen Bond | The side chain can hydrogen bond directly to the phenolic oxygen of the chromophore, stabilizing its ionized (anionic) form. callutheran.edunih.gov |

| Serine (Ser205) | Hydrogen Bond | Interacts with the chromophore indirectly through a structural water molecule, participating in the proton transfer wire. frontiersin.orgcallutheran.edu |

| Glutamic acid (Glu222) | Hydrogen Bond | Forms a hydrogen bond with the serine-derived portion of the chromophore and is a key player in the proton relay network that controls the chromophore's protonation state. callutheran.edunih.gov |

The electronic state of the chromophore, particularly the protonation state of its phenolic hydroxyl group, is highly sensitive to the local electrostatic environment created by charged and polar amino acids. ranganathanlab.orgnih.gov The chromophore can exist in a neutral (protonated) form or an anionic (deprotonated) form, each with distinct absorption spectra. nih.govrsc.org The presence of nearby charged residues like Arginine or Glutamic acid, and polar residues like Serine or Threonine, can selectively stabilize one state over the other through hydrogen bonding and electrostatic fields. nih.govnih.gov For example, interactions that stabilize the phenolate (B1203915) anion cause a significant red-shift in the absorbance spectrum. ranganathanlab.org This fine-tuning of the electronic states by the protein microenvironment is a primary mechanism for generating the diverse color palette of fluorescent proteins. nih.govnih.gov

Trapped water molecules within the protein's beta-barrel are not merely part of the solvent but are integral structural components of the chromophore's immediate environment. frontiersin.orgacs.org These structural water molecules act as crucial nodes in the hydrogen-bonding network, often mediating interactions between amino acid side chains and the chromophore. frontiersin.orgcallutheran.edu They are essential participants in the proton wire that enables excited-state proton transfer, a key process in the photophysics of many fluorescent proteins. nih.govnih.gov The presence and positioning of these water molecules can stabilize the excited state of the chromophore, potentially increasing fluorescence by preventing non-radiative decay. pnnl.gov The exchange of these internal water molecules with the bulk solvent is slow, indicating they are a stable part of the protein's structure. nih.gov

Effects of the Beta-Barrel Confinement on Chromophore Stability and Photophysics

The distinctive photophysical properties of the chromophore derived from the Asp-Tyr-Gly sequence are intrinsically linked to its encapsulation within the protective β-barrel structure of the protein. fsu.eduacs.org This rigid, cylindrical scaffold, composed of 11 β-strands, shields the chromophore from the external solvent environment, a critical factor for its fluorescence. fsu.eduibs.fr When isolated from the protein, the chromophore is essentially non-fluorescent in solution due to rapid internal conversion pathways that dissipate the excitation energy non-radiatively. acs.orgbioone.orgresearchgate.net The β-barrel's confinement, however, imposes significant steric constraints on the chromophore, hindering these non-radiative decay mechanisms and thus dramatically enhancing the fluorescence quantum yield. acs.orgibs.fr

The tightly packed interior of the β-barrel restricts the conformational freedom of the chromophore, preventing large-scale molecular motions like twisting that would otherwise quench fluorescence. acs.orgbioone.org This structural rigidity helps to maintain the planarity of the chromophore, which is essential for efficient light emission. bioone.orgoup.com The barrel also provides a scaffold that fosters a complex network of hydrogen bonds and van der Waals interactions between the chromophore and surrounding amino acid residues and trapped water molecules. fsu.edu This intricate network is crucial for establishing the specific spectroscopic properties of the protein. fsu.edu

Furthermore, the β-barrel structure confers remarkable stability to the chromophore, protecting it from fluctuations in pH, temperature, and the presence of denaturing agents. fsu.edu The lack of significant clefts or gaps limits the access of small molecules and ions, such as oxygen, to the centrally located chromophore, which contributes to its high photostability. fsu.edu Modifications to the amino acid sequence that compromise the integrity of the β-barrel often lead to reduced quantum yield and increased sensitivity to environmental factors. fsu.edu Studies on mutants, such as His148Gly, have shown that opening a channel into the protein's core can alter the chromophore's properties by allowing greater solvent access. researchgate.net

Table 1: Impact of Beta-Barrel Confinement on Chromophore Properties

| Property | In Solution (Unconfined) | Within Beta-Barrel (Confined) | Primary Reason for Difference |

|---|---|---|---|

| Fluorescence | Very low to negligible bioone.orgresearchgate.net | High quantum yield (up to 80%) fsu.edu | Restriction of non-radiative decay pathways bioone.org |

| Conformation | High flexibility, non-planar states acs.org | Rigid, near-planar conformation bioone.orgoup.com | Steric hindrance from the protein matrix ibs.fr |

| Photostability | Low | High fsu.edu | Shielding from solvent and oxygen fsu.edu |

| Environmental Sensitivity | High | Low (resistant to pH, temperature changes) fsu.edu | Isolation within the protein core google.com |

Conformational Dynamics of the Chromophore within its Protein Cavity

Despite the rigid confinement of the β-barrel, the chromophore (Asp-Tyr-Gly) retains a degree of conformational flexibility within its protein cavity that is fundamental to its function. rsc.orgpnas.org These dynamics, including isomerization and changes in protonation state, are directly responsible for the diverse and tunable photophysical behaviors observed in fluorescent proteins, such as photoswitching and pH sensitivity. pnas.orgresearchgate.net The protein matrix does not create a completely static environment but rather one that can facilitate or restrict specific conformational changes in response to external stimuli like light and pH. bioone.orgpnas.org

A key conformational change available to the chromophore is cis-trans isomerization around the bond linking the two rings of its structure. bioone.orgnih.gov This process is often associated with photoswitching phenomena, where the protein can be toggled between a fluorescent "on" state and a non-fluorescent "dark" state by light of specific wavelengths. pnas.org The protein environment plays a crucial role in governing this isomerization. bioone.org In some fluorescent proteins, the β-barrel and its associated residues are structured to prevent this isomerization, thereby locking the chromophore in the fluorescent cis-conformation and ensuring bright, stable fluorescence. bioone.org

However, in other variants, the protein cavity is engineered to permit this structural change. For example, in the far-red fluorescent protein mKate, pH-induced cis-trans isomerization of the chromophore is directly linked to its fluorescence. nih.gov At low pH (non-fluorescent state), the chromophore adopts a trans conformation, while at neutral to high pH (fluorescent state), it is in the cis form. nih.gov Similarly, in the photochromic fluorescent protein Dronpa, light-induced structural changes disrupt the interactions holding the chromophore in a rigid cis state, allowing it to become more flexible and enter a non-radiative decay process. pnas.org Computational studies suggest that this isomerization may proceed through a volume-conserving "hula-twist" motion, which would be sterically feasible within the confines of the protein matrix. bioone.org

The spectral properties of the chromophore are highly sensitive to pH due to the ionization of the phenolic hydroxyl group of the tyrosine residue (Tyr66). caister.compnas.org This group can exist in either a protonated (neutral phenol) or deprotonated (anionic phenolate) state, and the equilibrium between these two forms is governed by the surrounding pH. researchgate.netrsc.org These two protonation states have distinct absorption spectra. pnas.org

Typically, the protonated, neutral form (A-state) absorbs maximally at a shorter wavelength (around 395-400 nm), while the deprotonated, anionic form (B-state) absorbs at a longer wavelength (around 470-490 nm). ibs.frpnas.orgrsc.org The fluorescence emission, however, generally occurs from the deprotonated state. ibs.fr In many green fluorescent proteins, excitation of the protonated form leads to an excited-state proton transfer (ESPT), where the proton is transferred from the chromophore to a nearby hydrogen-bonding network, resulting in the formation of the fluorescent anionic species. ibs.fr

The transition between these states is reversible and characterized by a pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. caister.comnih.gov The specific pKa is highly dependent on the microenvironment surrounding the chromophore, including the network of hydrogen bonds and the proximity of charged amino acid residues. fsu.edunih.gov By mutating amino acids in the chromophore's vicinity, the pKa can be modulated over a wide range, creating pH sensors tailored for different physiological environments. caister.comnih.gov For instance, the S65T mutation abolishes the neutral form at physiological pH, leading to a single absorbance peak for the anionic form. ibs.fr

Table 2: pH-Dependent Spectral Properties of the Asp-Tyr-Gly Chromophore

| Chromophore State | Protonation Status of Tyr66 | Typical Max. Absorption (λmax) | Fluorescence Emission | Dominant Condition |

|---|---|---|---|---|

| A-State | Protonated (Phenol) researchgate.net | ~390-400 nm pnas.orgrsc.org | Weak or none (can lead to emission via ESPT) ibs.fr | Acidic pH (< pKa) caister.com |

| B-State | Deprotonated (Phenolate) researchgate.net | ~470-490 nm ibs.frrsc.org | Strong (~508 nm) pnas.org | Neutral to Alkaline pH (> pKa) caister.com |

Spectroscopic Characterization and Photophysical Properties

Absorption Spectroscopy of Chromophore (Asp-Tyr-Gly)

The absorption of light by the Asp-Tyr-Gly chromophore is the initial step in the fluorescence process. This absorption is highly dependent on the protonation state of the chromophore's phenolic hydroxyl group, which is derived from the tyrosine residue.

Wavelength Maxima and Spectral Band Assignments

The Asp-Tyr-Gly chromophore, typically found in Green Fluorescent Protein (GFP) and its variants, exhibits distinct absorption maxima corresponding to its different protonation states. nih.govpnas.org The neutral form of the chromophore, where the tyrosine hydroxyl group is protonated, typically absorbs light in the near-UV region, with a major peak around 395-400 nm. nih.govpnas.orgnih.gov This state is often referred to as the A-state. nih.gov

Conversely, the deprotonated or anionic form, where the tyrosine hydroxyl group has lost a proton, absorbs at longer wavelengths, generally around 475-480 nm. nih.govnih.govwikipedia.org This is known as the B-state. nih.gov The presence of these two peaks in the absorption spectrum of wild-type GFP is a hallmark feature. wikipedia.orgnih.gov In some red fluorescent proteins (RFPs) that also originate from an Asp-Tyr-Gly sequence, a green-emitting intermediate with an absorption maximum around 500 nm is formed during the maturation process. researchgate.netresearchgate.net The specific absorption maxima can be influenced by mutations within the chromophore or the surrounding protein. For instance, the S65T mutation shifts the major excitation peak to 488 nm. wikipedia.org

| Chromophore State | Typical Absorption Maximum (nm) | Reference(s) |

| Neutral (A-state) | 395-400 | nih.govpnas.orgnih.gov |

| Anionic (B-state) | 475-480 | nih.govnih.govwikipedia.org |

| RFP Intermediate (Green form) | ~500 | researchgate.netresearchgate.net |

| S65T Mutant | 488 | wikipedia.org |

Molar Absorption Coefficients (Extinction Coefficients)

The molar absorption coefficient, or extinction coefficient (ε), is a measure of how strongly a substance absorbs light at a given wavelength. For the GFP chromophore, this value can vary depending on its state and the method of determination. Upon complete denaturation of GFP with a strong base, the "naked" chromophore exhibits an absorption maximum at 448 nm with a molar extinction coefficient of 44,100 M⁻¹cm⁻¹. um.eschegg.com This value is often used as a reference for determining the concentration of GFP solutions. um.esbrainly.com In some synthetic derivatives of the GFP chromophore, extinction coefficients have been measured to be around 25,500 M⁻¹cm⁻¹. nih.gov The smURFP, a fluorescent protein that incorporates biliverdin (B22007) as its chromophore, has a significantly higher extinction coefficient of 180,000 M⁻¹cm⁻¹. wikipedia.org

| Chromophore Form | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference(s) |

| Denatured GFP Chromophore | 448 | 44,100 | um.eschegg.com |

| Synthetic Imidazolone Derivative (I-1) | --- | 25,500 | nih.gov |

| smURFP | --- | 180,000 | wikipedia.org |

Impact of Protein Environment on Absorption Spectra and Protonation Equilibria

The protein scaffold surrounding the Asp-Tyr-Gly chromophore plays a critical role in modulating its absorption properties and the equilibrium between its protonated and deprotonated states. researchgate.netfrontiersin.org The rigid β-barrel structure of GFP shields the chromophore from the solvent, creating a unique microenvironment. nih.govunits.it This environment, including a complex hydrogen-bonding network, dictates the pKa of the chromophore's tyrosyl group and influences its protonation state. nih.govnih.gov

Mutations of amino acid residues near the chromophore can significantly alter the absorption spectrum by disrupting this hydrogen-bond network. nih.govresearchgate.net For example, mutations at positions like S65, T203, and E222 can shift the equilibrium between the neutral and anionic forms. nih.gov The protonation state is also sensitive to external factors like pH, with lower pH favoring the protonated, 400 nm-absorbing species. pnas.orgcore.ac.uk The protein environment is so crucial that denatured fluorescent proteins or the isolated chromophore in solution are typically non-fluorescent. researchgate.net

Fluorescence Spectroscopy of Chromophore (Asp-Tyr-Gly)

Following light absorption, the excited chromophore can release this energy in the form of fluorescence. The characteristics of this emitted light provide further insight into the photophysics of the Asp-Tyr-Gly chromophore.

Emission Maxima and Quantum Yields

Regardless of whether the neutral or anionic form of the wild-type GFP chromophore is excited, fluorescence emission occurs from the deprotonated state, with a peak maximum around 508-510 nm. nih.govwikipedia.orgnih.gov This is due to an excited-state proton transfer (ESPT) from the neutral chromophore to the surrounding protein environment. pnas.orgresearchgate.net The fluorescence quantum yield (QY), which represents the efficiency of the fluorescence process, is remarkably high for GFP, with a value of 0.79. wikipedia.org

Mutations can alter both the emission wavelength and the quantum yield. For instance, a variant of the fluorescent protein Rtms5, where the tyrosine at position 67 was replaced with phenylalanine (Rtms5Y67F/H146S), still emits green light with a peak at 508 nm but has a quantum yield of 0.75. plos.org In contrast, some synthetic derivatives of the chromophore exhibit much lower quantum yields in solution, highlighting the importance of the protein scaffold in maintaining high fluorescence efficiency. nih.gov

| Protein/Chromophore | Excitation Maxima (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Reference(s) |

| Wild-type GFP | 395, 475 | 509 | 0.79 | wikipedia.org |

| EGFP | 488 | 509 | --- | wikipedia.org |

| Rtms5Y67F/H146S | 440 | 508 | 0.75 | plos.org |

| smURFP | --- | --- | 0.20 | wikipedia.org |

Analysis of Stokes Shift and Energy Dissipation Pathways

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. units.it For wild-type GFP, excitation of the neutral form at ~400 nm results in emission at ~509 nm, leading to a very large Stokes shift of over 100 nm. evidentscientific.com This large shift is a direct consequence of the excited-state proton transfer. pnas.org When the anionic form is directly excited at ~480 nm, the Stokes shift is much smaller. pnas.org

Energy dissipation from the excited state can occur through fluorescence or non-radiative pathways. units.it In solution, the isolated GFP chromophore has a very low fluorescence quantum yield because it can undergo isomerization, which provides an efficient non-radiative relaxation pathway. nih.gov The rigid protein environment of GFP restricts this torsional motion, thus minimizing non-radiative decay and favoring fluorescence. nih.govnih.gov However, in some engineered fluorescent proteins like mPlum, a time-dependent shift in emission (dynamic Stokes shift) is observed, indicating that the protein environment allows for some solvent reorganization around the excited chromophore. nih.gov

Time-Resolved Fluorescence Dynamics and Excited State Lifetimes

The excited-state lifetime of a chromophore is a critical parameter that dictates its fluorescence quantum yield. For Green Fluorescent Protein (GFP) and its analogues, the fluorescence quantum yield is notably high, approximately 80%. acs.org The dynamics of the excited state are complex and can involve processes such as excited-state proton transfer (ESPT). In wild-type GFP, photoexcitation of the neutral chromophore (A-form) at around 400 nm can lead to an ESPT, forming an excited intermediate state (I*) which then relaxes to the anionic ground state (B-form). frontiersin.orgstfc.ac.uk This process occurs on a picosecond timescale. stfc.ac.uk

Time-resolved fluorescence studies have shown that the decay from the initially excited state (A*) is a multi-exponential process. stfc.ac.uk Ultrafast dynamics are often characterized by two principal lifetimes: a sub-picosecond lifetime (τ1) associated with the decay of the Franck-Condon state, and a longer lifetime (τ2) in the order of several picoseconds, which is linked to the cooling of a vibrationally hot ground state. rsc.org For some chromophore analogues in solution, a multistep ESPT reaction has been observed, with initial proton dissociation occurring on a sub-picosecond timescale (around 600 fs) to form a charge-separated state, followed by a diffusion-controlled proton transfer on the order of hundreds of picoseconds (e.g., ~350 ps in methanol). acs.org The fluorescence lifetimes can also differ between the neutral and deprotonated (anionic) forms of the chromophore, with the anion often exhibiting a longer lifetime. rsc.org

Other Spectroscopic Techniques for Structural and Electronic Probing

Beyond fluorescence spectroscopy, a suite of other spectroscopic methods provides deeper insights into the structural and electronic properties of the Asp-Tyr-Gly chromophore and its analogues.

Vibrational Spectroscopy (Raman, FTIR) for Chromophore Mode Assignments

Vibrational spectroscopy, including Resonance Raman and Fourier-transform infrared (FTIR) spectroscopy, is highly sensitive to the structural details of the chromophore. nih.gov These techniques have been instrumental in assigning specific vibrational modes and understanding how factors like protonation state and the protein environment influence the chromophore's structure. acs.orgnih.govacs.org

In studies of GFP and its analogue, 4-hydroxybenzylidene-2,3-dimethyl-imidazolinone (HBDI), the resonance Raman spectra are often dominated by a strong band in the 1565 cm⁻¹ region. acs.orgacs.org This band is assigned to a "C=N stretch" mode, which involves the stretching of the imidazolinone C=N bond and the central C=C bond of the chromophore. acs.orgacs.org The frequencies of key vibrational modes, such as the methine bridge C=C and imidazolinone C=O stretching, are sensitive to the protonation state of the phenolic hydroxyl group, showing redshifts upon deprotonation. nih.gov This reflects a redistribution of electron density that weakens the double-bond character. nih.gov

Significant differences are often observed between the resonance Raman spectra of the chromophore within the protein and its synthetic analogues in solution, highlighting the influence of the protein scaffold on the chromophore's structure. acs.orgacs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | References |

|---|---|---|---|

| C=N Stretch (Imidazolinone) | ~1565 | Dominant band in resonance Raman spectra of neutral GFP and analogues. Involves stretching of the imidazolinone C=N and central C=C bonds. | acs.orgacs.org |

| C=C Stretch (Methine Bridge) | Varies with protonation state | Shifts to lower frequency (redshift) upon deprotonation of the phenolic hydroxyl group. | nih.gov |

| C=O Stretch (Imidazolinone) | Varies with protonation state | Shifts to lower frequency (redshift) upon deprotonation of the phenolic hydroxyl group. | nih.gov |

Circular Dichroism for Conformation Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for analyzing the conformation of chiral molecules, including proteins and their embedded chromophores. researchgate.netmit.edu The CD spectrum of a fluorescent protein in the visible region provides information about the chromophore's microenvironment and its conformation. researchgate.netnih.gov

For many GFP variants, the CD spectra in the chromophore's absorption region are not superimposable with the normalized absorbance spectra, indicating a complex electronic structure and an asymmetric environment. researchgate.net The analysis of CD spectra can help resolve different electronic transitions. researchgate.net For instance, in some yellow fluorescent proteins, two distinct electronic transitions have been identified using CD spectroscopy. researchgate.net The rotational strength of the CD bands is highly sensitive to the chromophore's geometry and its interactions with the surrounding protein matrix. uit.no The far-UV CD spectra (190-250 nm) are typically used to determine the secondary structure content of the protein, confirming the characteristic β-barrel fold of GFP-like proteins. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information about the structure, dynamics, and chemical environment of molecules. ibs.fracs.org Solution NMR has been successfully applied to study fluorescent proteins, offering insights that are complementary to X-ray crystallography, particularly concerning conformational dynamics, protonation states, and hydrogen bonding. ibs.fribs.fr

NMR studies have been used to identify different configurations of the chromophore, such as cis and trans isomers, and their respective protonated and deprotonated states. acs.org The relative populations of these species can be influenced by factors like pH and buffer composition, which in turn affect the protein's photophysical properties. acs.org For example, specific amino acid residues, like histidine, have been shown to play a crucial role in stabilizing certain chromophore conformations at particular pH values. acs.org

Furthermore, NMR has been employed to probe the structural changes that occur during photo-induced processes. pnas.org By using isotopically labeled amino acids (e.g., ¹³C, ¹⁵N), specific atoms within the chromophore and its surrounding residues can be monitored, providing detailed information on structural rearrangements and chromophore-protein interactions. pnas.orgacs.orgresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Chromophore (Asp-Tyr-Gly)

Quantum chemical methods provide a powerful lens to examine the electronic behavior of the Asp-Tyr-Gly chromophore at the atomic level. These approaches have been instrumental in understanding its absorption and emission characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used quantum mechanical modeling methods for investigating the electronic structure of many-body systems, including complex biological chromophores. ua.pt These methods offer a balance between computational cost and accuracy, making them suitable for studying the ground and excited states of the Asp-Tyr-Gly chromophore. nih.gov

DFT calculations have been employed to optimize the geometry of the chromophore and to understand the influence of the protein environment on its structure. researchgate.net By calculating the electron density, DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity. youtube.com

TD-DFT is particularly valuable for calculating vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the nuclear geometry. researchgate.net These calculations are essential for predicting the absorption spectra of the chromophore. For instance, TD-DFT calculations have been used to determine the absorption maxima of both the neutral and anionic forms of similar chromophores, providing excellent agreement with experimental data. aps.org The accuracy of TD-DFT can be influenced by the choice of the density functional, and numerous benchmark studies have been performed to identify the most suitable functionals for biochromophores. nih.gov

Table 1: Comparison of Theoretical and Experimental Excitation Energies for GFP-like Chromophores

| Chromophore Form | Theoretical Method | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) | Reference |

| Neutral (A form) | TDDFT/QM-MM | 3.312 | 3.12 | acs.org |

| Anionic (B form) | TDDFT/QM-MM | 3.064 | 2.59 | acs.org |

This table illustrates the application of TD-DFT within a QM/MM framework to predict excitation energies, showing a close correlation with experimental values.

Ab Initio and Semi-Empirical Approaches for Excited States

Beyond DFT, other quantum chemical methods are utilized to explore the excited states of the Asp-Tyr-Gly chromophore. Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for studying excited-state dynamics. nih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) and multireference perturbation theory (e.g., CASPT2) are employed to investigate photoisomerization pathways and potential energy surfaces of the excited states. researchgate.netnsf.gov These methods are crucial for understanding the non-radiative decay channels that compete with fluorescence.

Semi-empirical methods, which use parameters derived from experimental data, provide a computationally less expensive alternative for studying large systems. acs.org While less accurate than ab initio methods, they can be effectively combined with molecular dynamics simulations to explore the conformational changes of the chromophore upon excitation. psu.edu For example, the ZINDO technique has been used to estimate S0-S1 excitation energies with reasonable accuracy for GFP-like systems. researchgate.net

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To understand the behavior of the Asp-Tyr-Gly chromophore within its native protein environment, computational methods that can handle large molecular systems are necessary. Molecular dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are indispensable tools for this purpose.

Modeling Chromophore-Protein Interactions and Conformational Landscape

MD simulations, which use classical mechanics to model the movements of atoms over time, are employed to explore the conformational landscape of the protein and the interactions between the chromophore and its surrounding residues. nih.gov However, standard protein force fields are often insufficient to describe the unique chemical nature of the chromophore, necessitating the development of specific parameters. acs.org

QM/MM methods offer a solution by treating the electronically important part of the system (the chromophore) with quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. tu-braunschweig.dempg.de This hybrid approach allows for the study of how the protein environment influences the chromophore's properties, such as its absorption spectrum and fluorescence. conicet.gov.ar For instance, QM/MM simulations have been used to investigate the hydrogen-bonding network around the chromophore and its role in stabilizing different protonation states. nih.gov The Fragment Molecular Orbital (FMO) method is another powerful quantum-mechanical approach that can be used to quantify the interaction energies between the chromophore and individual amino acid residues in the protein. researchgate.net

Simulating Excited State Dynamics and Non-Adiabatic Couplings

Understanding the fate of the chromophore after it absorbs light requires simulating its dynamics on the excited-state potential energy surface. This is a complex task as it often involves non-adiabatic transitions between different electronic states, particularly at conical intersections. researchgate.net

Electronic Structure and Potential Energy Surfaces

Computational studies have been instrumental in elucidating the intricate electronic landscape of the Green Fluorescent Protein (GFP) chromophore derived from the Asp-Tyr-Gly sequence and its analogues. These theoretical models explore the potential energy surfaces (PES) of the chromophore in its various electronic states, providing a foundational understanding of its photophysical properties. The PES represents the energy of the molecule as a function of its geometry, and its topology dictates the pathways for photochemical reactions like fluorescence, isomerization, and radiationless decay. conicet.gov.arnih.gov

Simulations often focus on the ground state (S₀), the first (S₁) and second (S₂) singlet excited states, and the lowest triplet state (T₁). conicet.gov.ar By mapping these surfaces, researchers can identify minimum energy points, corresponding to stable or metastable structures, and conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative transitions back to the ground state. conicet.gov.ar The accuracy of these calculations is critical and is often benchmarked against experimental spectroscopic data. acs.orgnsf.gov Methods range from quantum mechanics/molecular mechanics (QM/MM), which treats the chromophore with high-level quantum chemistry and the surrounding protein with classical mechanics, to full quantum descriptions of a truncated chromophore-cluster model. aip.orgnih.govnih.gov

The electronic states of the GFP chromophore are at the core of its function. The process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). conicet.gov.ar The subsequent de-excitation pathways determine the chromophore's optical response.

Ground State (S₀): In its ground state, the chromophore can exist in different protonation forms, primarily a neutral (protonated) and an anionic (deprotonated) state, which have distinct absorption spectra. acs.orgaip.org Theoretical calculations focus on the optimized geometry and the energy barrier for isomerization on the S₀ surface. rsc.org

Singlet Excited States (S₁ and S₂): Upon photoexcitation, the chromophore is elevated to a singlet excited state, typically the bright S₁ state, which is responsible for fluorescence. nih.gov The S₁ state is often described as having significant π→π* character. conicet.gov.ar The energy gap between the S₀ and S₁ states determines the fluorescence emission wavelength. nih.gov The S₁ potential energy surface is often much flatter than the ground state, which can facilitate torsional dynamics and access to conical intersections, leading to non-radiative decay. researchgate.net Some studies also consider the S₂ state, which can be accessed via vertical excitation and may decay rapidly to the S₁ state. conicet.gov.ar

Triplet State (T₁): An alternative de-excitation pathway from the S₁ state involves intersystem crossing (ISC) to the lowest-lying triplet state (T₁). researchgate.netrsc.org This transition is formally spin-forbidden but can occur, especially at specific geometries where the S₁ and T₁ potential energy surfaces become close in energy or even degenerate. researchgate.netrsc.org The T₁ state is long-lived compared to the S₁ state and is typically non-emissive ("dark"). Population of the T₁ state can lead to photobleaching and is generally considered a loss channel for fluorescence. researchgate.net Theoretical calculations have identified potential S₀-T₁ and S₁-T₁ crossing points that are crucial for understanding thermal reversion and photostability. conicet.gov.arrsc.org

| Electronic State | Key Characteristics | Typical Computational Method | Calculated Properties & Findings | Reference |

|---|---|---|---|---|

| Ground (S₀) | Thermally stable state; exists in neutral and anionic forms. | DFT (e.g., B3LYP) | Optimized geometries; energy difference between Z and E isomers (~2-4 kcal/mol); high barrier for thermal isomerization. | rsc.org |

| Singlet Excited (S₁) | Fluorescent state; accessed by photoexcitation; often π→π* character. | TD-DFT, CASSCF, CC2 | Absorption/emission energies; flatter potential energy surface; pathways to conical intersections. | conicet.gov.arnih.govnih.gov |

| Triplet (T₁) | Non-emissive (dark) state; populated via intersystem crossing (ISC) from S₁. | CASSCF, TD-DFT | S₁/T₁ degeneracy points identified; ISC provides a pathway for non-radiative decay and thermal reversion. | conicet.gov.arresearchgate.netrsc.org |

Intramolecular charge transfer (ICT) is a fundamental process in many chromophores where photoexcitation induces a significant redistribution of electron density from a donor part of the molecule to an acceptor part. researchgate.net In certain GFP chromophore analogues, this phenomenon plays a critical role in their photophysics, often leading to fluorescence quenching.

A key model used to describe this process is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netmdpi.com According to this model, upon excitation to the S₁ state, the molecule can undergo torsional motion (twisting) around the single bond connecting the donor and acceptor moieties. This twisting leads to a new, stabilized excited state with near-perpendicular geometry and significant charge separation—the TICT state. mdpi.com This state is typically "dark," meaning it deactivates non-radiatively to the ground state, thus competing with fluorescence and lowering the quantum yield. mdpi.comnih.govacs.org

Computational studies have been vital in identifying and characterizing these TICT states. nih.govacs.org By scanning the potential energy surface of the excited state along the torsional coordinate, researchers can locate the TICT minimum and the energy barrier to reach it from the initial, planar excited state. mdpi.com These calculations have shown that for some chromophore derivatives, the TICT state is a key player in a non-fluorescent tautomeric equilibrium. nih.govacs.org The formation of the dark TICT state is often highly dependent on the polarity of the environment, as polar solvents can stabilize the charge-separated state and facilitate its formation. researchgate.netmdpi.com

| Phenomenon | Description | Computational Evidence | Impact on Photophysics | Reference |

|---|---|---|---|---|

| Twisted Intramolecular Charge Transfer (TICT) | Formation of a non-planar, charge-separated excited state via rotation around a single bond. | Quantum calculations reveal a TICT state as a minimum on the excited-state potential energy surface. | The TICT state is typically dark and provides an efficient non-radiative decay channel, quenching fluorescence. | mdpi.com |

| Tautomeric Equilibrium | Coexistence of multiple tautomers, where one may be non-fluorescent due to a TICT quenching mechanism. | Theoretical calculations support the existence of a tautomeric equilibrium involving a non-fluorescent TICT state. | Explains lower fluorescence quantum yields in certain phenylamino-substituted chromophore derivatives. | nih.govacs.org |

Theoretical Analysis of Tautomerism and Proton Transfer Dynamics

Tautomerism, particularly the transfer of protons, is a defining feature of the GFP chromophore's photochemistry. The most significant process is Excited-State Proton Transfer (ESPT), where the chromophore, upon photoexcitation, becomes a much stronger acid and transfers a proton to a nearby acceptor. acs.orgnih.gov This process is fundamental to the large Stokes shift observed in wild-type GFP, where the neutral chromophore absorbs light at a shorter wavelength and, following ESPT, the resulting anionic form emits light at a longer wavelength. aip.org

Theoretical investigations, including static electronic structure calculations and on-the-fly molecular dynamics simulations, have been employed to map out the mechanistic pathways of proton transfer. acs.orgresearchgate.net These studies model the chromophore in complex with explicit solvent molecules or within the protein environment to understand the dynamics of the transfer. aip.orgacs.orgresearchgate.net

In the context of the GFP protein barrel, the proton transfer is not a simple, single event but a more complex, long-range process often described as a "proton wire." This involves the concerted, asynchronous transfer of multiple protons along a pre-organized hydrogen-bonded network. aip.orgnih.gov While not strictly a simultaneous "double hydrogen transfer," it achieves the net translocation of charge through the movement of more than one proton.

Quantum dynamics simulations of a model system including the chromophore and key residues (like Ser205 and Glu222) and a water molecule have provided a detailed picture of this mechanism. aip.orgnih.gov These simulations confirm that upon photoexcitation, the process is initiated not at the chromophore but at the end of the wire furthest away. aip.org The transfer proceeds in a sequential but concerted fashion:

The initial and rate-limiting step is the proton transfer from Ser205 to Glu222. aip.org

This is rapidly followed by the transfer of a proton from a bridging water molecule to the newly deprotonated Ser205.

Finally, the chromophore transfers its phenolic proton to the water molecule.

This cascade effectively shuttles a proton from the chromophore to Glu222. aip.org Crucially, quantum mechanical calculations have provided unambiguous evidence that tunneling plays a critical role in facilitating the leading proton transfer, a behavior that cannot be captured by purely classical simulations. nih.gov

The rate and even the feasibility of proton transfer and tautomerization are exquisitely sensitive to the chromophore's immediate microenvironment. nih.govnih.gov The protein scaffold is not a passive container but an active participant that fine-tunes the electronic properties and potential energy surfaces of the chromophore. nih.gov

Several key environmental factors have been identified through computational studies:

Hydrogen-Bonding Network: The existence and geometry of the proton wire (e.g., chromophore-water-Ser205-Glu222) is paramount. aip.orgresearchgate.net The strength of the hydrogen bonds, which can be modulated by the protein, directly impacts the barrier for proton transfer. Formation of a short, strong hydrogen bond, for instance, is thought to favor ultrafast ESPT. nih.gov

Local Electric Fields: The electrostatic field generated by nearby charged or polar residues (like Arg96 and Glu222) can significantly perturb the pKa of the chromophore and the residues in the proton wire, thereby altering the thermodynamics of the transfer. au.dkacs.org

Steric Constraints: The rigid β-barrel structure of the protein restricts the conformational flexibility of the chromophore. nih.govau.dk This steric hindrance can block non-radiative decay pathways, such as large-scale twisting, that would otherwise compete with and quench fluorescence in solution. au.dk

Water Molecules: The presence and positioning of specific water molecules within the chromophore pocket are often essential for bridging proton donors and acceptors and completing the proton wire. researchgate.net Molecular dynamics simulations show that the network of water molecules is dynamic and can rapidly rearrange, influencing the availability of proton transfer pathways. researchgate.net

By altering this microenvironment through site-directed mutagenesis, the proton transfer probability and, consequently, the photophysical properties of the protein can be drastically changed. nih.gov Computational models that accurately capture these environmental effects are therefore essential for both understanding the function of existing fluorescent proteins and for the rational design of new ones. nih.gov

Chemical Synthesis and Derivatization of Chromophore Asp Tyr Gly Analogues

Chemical Synthesis Methodologies for Chromophore Precursors

The synthesis of the tripeptide precursor, Asp-Tyr-Gly, is the foundational step for accessing the chromophore. Methodologies are chosen based on the desired scale and purity, with solid-phase synthesis being a common choice for its efficiency.

Solid-Phase Peptide Synthesis (SPPS) for Asp-Tyr-Gly Tripeptide

Solid-Phase Peptide Synthesis (SPPS) is a highly effective and widely adopted method for the chemical synthesis of peptides, including the Asp-Tyr-Gly sequence. rsc.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing steps, while the desired peptide remains attached to the solid support. google.com

The synthesis typically proceeds from the C-terminus to the N-terminus. For the Asp-Tyr-Gly tripeptide, Glycine (B1666218) would first be attached to the resin. This is followed by cycles of deprotection of the N-terminal protecting group (commonly the Fmoc group, which is removed by a base like piperidine) and coupling of the next N-protected amino acid (in this case, Tyrosine, then Aspartic acid). wikipedia.org

A significant challenge in the synthesis of peptides containing Aspartic acid, particularly the Asp-Gly sequence, is the potential for a side reaction leading to the formation of an aspartimide. ub.eduslideshare.net This occurs when the deprotected backbone nitrogen attacks the side-chain ester of the aspartic acid, forming a succinimide (B58015) ring. This side reaction is more prevalent when using the Fmoc strategy due to the repeated basic treatments required for deprotection. ub.edu The formation of aspartimides can lead to a mixture of α- and β-peptides upon ring opening, complicating purification. slideshare.net Strategies to minimize this include the use of sterically hindered protecting groups for the Asp side chain. ub.edu

Table 1: Common Protecting Groups in Solid-Phase Peptide Synthesis

| Amino Acid | Protecting Group (Side Chain) | Temporary Nα-Protecting Group |

| Aspartic acid (Asp) | tert-Butyl (tBu) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Tyrosine (Tyr) | tert-Butyl (tBu) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Glycine (Gly) | None | 9-fluorenylmethyloxycarbonyl (Fmoc) |

Segment Condensation Approaches for Larger Protein Fragments

For the synthesis of larger protein fragments or even the entire protein containing the chromophore sequence, segment condensation in solution is a powerful strategy. nih.gov This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in a convergent manner to build the full-length polypeptide. wikipedia.orggoogle.com This method was successfully used for the total chemical synthesis of the 238-amino acid precursor molecule of the Aequorea green fluorescent protein (GFP). nih.gov

In this landmark synthesis, 26 fully protected peptide segments were prepared and then systematically condensed in solution. nih.gov A "maximum protection" strategy was employed, where all reactive functional groups on the amino acid side chains were protected to prevent side reactions during the coupling steps. nih.gov After the full-length, protected peptide was assembled, it was treated with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), to simultaneously cleave all protecting groups and release the final, non-fluorescent precursor protein. nih.gov This synthetic precursor was then able to fold and undergo the autocatalytic post-translational modifications—cyclization and oxidation of the Ser-Tyr-Gly (or in this case, the synthesized Asp-Tyr-Gly analogue) sequence—to form the functional chromophore and develop fluorescence. nih.gov The success of this approach demonstrated that large, complex proteins can be constructed entirely through chemical means and that the chromophore formation is an intrinsic chemical property of the polypeptide chain, requiring no external enzymes or cofactors. nih.gov

Design and Synthesis of Chromophore Analogues and Derivatives

Synthesizing analogues of the Asp-Tyr-Gly chromophore allows for systematic investigation into how specific structural features influence its photophysical properties. Modifications often target the imidazolinone ring or the substituents on the phenolic ring.

Structural Modifications to the Imidazolinone Ring System

Modifications to the imidazolinone ring of Green Fluorescent Protein (GFP)-like chromophores have been a fruitful strategy for tuning their photophysical properties. One approach involves introducing alkyl chains of varying lengths to the imidazolinone ring. sciengine.com The synthesis of these analogues can be achieved through established chemical routes, often starting from the corresponding oxazolones. rsc.org

Another significant modification is the conformational locking of the chromophore structure. Synthetic GFP chromophore analogues are often non-fluorescent in solution due to free rotation around the bond connecting the phenolic and imidazolinone rings, which provides a pathway for non-radiative decay. nih.govcapes.gov.br By "locking" this bond, for instance through complexation with a BF2 entity, this rotation is prevented, leading to a dramatic increase in fluorescence quantum yield. nih.govcapes.gov.br The synthesis of these locked analogues can involve the reaction of non-locked imidazolones with reagents like boron tribromide. rsc.org These studies provide insight into the role of the protein barrel in restricting the chromophore's conformation and enhancing its fluorescence in native fluorescent proteins. nih.govcapes.gov.br

Exploration of Aliphatic Substituent Effects on Chromophore Photophysics

The photophysical properties of the chromophore are highly sensitive to the electronic nature of its substituents. Researchers have systematically explored these effects by synthesizing chromophore analogues with various alkyl groups attached to the phenolic ring. missouri.edu These syntheses allow for a detailed investigation of how weakly electron-donating alkyl substituents impact the electronic spectra and fluorescence decay kinetics. missouri.edu

It has been demonstrated that adding alkyl groups at the 3 and 5 positions of the phenolic ring causes a significant red shift in the absorption spectrum of the anionic form of the chromophore compared to the unsubstituted parent chromophore. missouri.edu This red shift scales with the electron-donating ability of the substituent. missouri.edu For example, in an ethanol (B145695) solvent, substituting with two methyl groups resulted in a 34 nm red shift, while two butyl groups caused a 66 nm red shift relative to the unsubstituted anion. missouri.edu These substitutions not only shift the spectra but also lead to increased fluorescence decay times, indicating a suppression of non-radiative decay pathways. missouri.edu However, placing substituents in a way that distorts the planar structure of the chromophore can lead to a blue shift in the spectra and an enhancement of non-radiative decay. missouri.edu These findings are crucial for the rational design of new fluorescent proteins with tailored spectral properties. missouri.edu

Table 2: Effect of Aliphatic Substitution on the Absorption Maxima (λmax) of a GFP-like Chromophore Anion

| Substituent (Position) | Solvent | λmax (nm) | Red Shift vs. Unsubstituted (nm) |

| None (HBDI) | Ethanol | 420 | 0 |

| 3,5-Dimethyl | Ethanol | 454 | 34 |

| 3,5-Dibutyl | Ethanol | 486 | 66 |

| None (HBDI) | Aqueous | 430 | 0 |

| 3,5-Dibutyl | Aqueous | 480 | 50 |

| Data derived from studies on p-hydroxybenzylidene-imidazolinone (HBDI) chromophore analogues. missouri.edu |

Spectroscopic and Structural Characterization of Synthetic Analogues

The comprehensive characterization of synthetic chromophore analogues is essential to understand the impact of chemical modifications. A suite of spectroscopic and structural techniques is employed to elucidate their properties.

Standard characterization of newly synthesized compounds includes Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and composition. researchgate.net For crystalline analogues, single-crystal X-ray diffraction provides precise atomic coordinates, revealing detailed structural information such as bond lengths, bond angles, and intermolecular interactions like π-π stacking. sciengine.comnih.govcapes.gov.br

Vibrational spectroscopy, including Femtosecond Stimulated Raman Spectroscopy (FSRS), is particularly sensitive to the chromophore's structure and its protonation state. mdpi.com Electronic spectroscopy, encompassing steady-state UV/Visible absorption and fluorescence spectroscopy, provides key information on absorption and emission wavelengths, fluorescence quantum yields, and the influence of the solvent environment on these properties. missouri.edumdpi.com For instance, the characterization of synthetic analogues has shown that restricting bond rotation can lead to a more than 28-fold increase in fluorescence quantum yield compared to unlocked reference compounds. researchgate.net Furthermore, ultrafast spectroscopic techniques are used to investigate the excited-state dynamics, revealing the pathways and timescales of radiative and non-radiative decay processes. missouri.edursc.org

Protein Engineering and Rational Design Strategies

Mutagenesis Studies for Modulating Chromophore (Asp-Tyr-Gly) Properties

Mutagenesis, the deliberate alteration of an organism's genetic information, stands as a cornerstone of protein engineering. By systematically replacing specific amino acids within and around the chromophore, researchers can gain profound insights into structure-function relationships and tailor protein properties for specific applications.

Site-Directed Mutagenesis to Influence Chromophore Maturation and Fluorescence Efficiency

Site-directed mutagenesis allows for precise amino acid substitutions, providing a powerful tool to investigate and manipulate the intricate process of chromophore maturation. The formation of the mature Asp-Tyr-Gly chromophore is a multi-step process involving cyclization, dehydration, and oxidation. biorxiv.orgpnas.org Research has shown that specific amino acid residues in the immediate vicinity of the chromophore play crucial roles in catalysis and stabilization during this process. einsteinmed.edunih.gov

Engineering the Amino Acid Microenvironment to Fine-Tune Spectral Characteristics

The spectral properties of the Asp-Tyr-Gly chromophore, such as its excitation and emission wavelengths, are not solely determined by its intrinsic chemical structure but are also heavily influenced by its local environment within the protein barrel. nih.gov Engineering the amino acid microenvironment through mutagenesis provides a sophisticated strategy for fine-tuning these spectral characteristics.

Hydrogen bonding, electrostatic interactions, and the polarity of the chromophore's surroundings all contribute to its electronic state and, consequently, its fluorescence profile. smolecule.comresearchgate.net For example, introducing or removing polar amino acids near the chromophore can alter the distribution of electron density, leading to shifts in the absorption and emission spectra. Similarly, mutations that affect the planarity and conformation of the chromophore can have significant effects on its quantum yield and photostability. researchgate.netresearchgate.net

Table 1: Impact of Mutations on Asp-Tyr-Gly Chromophore Properties

| Mutation | Protein | Effect | Reference |

| K70M | DsRed | Inhibits the final maturation step, resulting in a green fluorescent protein. | pnas.org |

| Cys148Ser | AdRed | Results in a blue shift in fluorescence. | researchgate.net |

| S157C | sgBP | Shifts the maximum absorption peak and enhances the blue color. | researchgate.netsemanticscholar.org |

| D62H | KikG | Introduction of histidine is a prerequisite for photoconversion but not sufficient on its own. | nih.gov |

| Glu212Gln | EosFP | Abolishes photoconversion, highlighting its key role as a base in the reaction. | pnas.org |

Strategies for Spectral Tuning and Photostability Enhancement

A primary goal of fluorescent protein engineering is the development of probes with a broad palette of colors and enhanced resistance to photobleaching. The following sections explore strategies specifically aimed at tuning the spectral properties and improving the photostability of proteins containing the Asp-Tyr-Gly chromophore.

Mechanisms for Red-Shifting and Blue-Shifting Emission Wavelengths

The ability to controllably shift the emission wavelength of a fluorescent protein is highly desirable for multicolor imaging and FRET-based biosensors. Both red-shifting (bathochromic shift) and blue-shifting (hypsochromic shift) of the Asp-Tyr-Gly chromophore can be achieved through targeted mutations.

Red-Shifting: Extending the π-conjugated system of the chromophore is a common strategy to achieve red-shifted fluorescence. In some red fluorescent proteins, this is achieved through an additional oxidation step that creates an acylimine linkage, effectively elongating the network of double bonds. nih.govresearchgate.netpnas.org The introduction of polarizable residues, such as tyrosine, in close proximity to the chromophore can also induce a red shift through π-stacking interactions. biorxiv.orgnih.gov

Blue-Shifting: Conversely, blue-shifting the emission often involves disrupting the extended conjugation or altering the electrostatic environment of the chromophore. Mutations that increase the polarity around the chromophore or introduce steric hindrance that forces the chromophore into a less planar conformation can lead to a shift towards shorter wavelengths. For example, the mutation of a cysteine residue to serine in the protein AdRed resulted in a blue shift in its fluorescence. researchgate.net

Computational Design Approaches in Protein Engineering

The vastness of possible amino acid combinations makes a purely experimental approach to protein engineering a daunting task. Computational protein design has emerged as a powerful tool to navigate this sequence space and rationally guide experimental efforts. mdpi.comduke.edunih.gov

By leveraging detailed structural information and sophisticated energy functions, computational algorithms can predict the effects of mutations on protein stability, folding, and function. researchgate.net These methods can be used to screen large virtual libraries of protein variants to identify candidates with desired properties, such as altered spectral characteristics or enhanced photostability. ualberta.ca

Quantum mechanical/molecular mechanical (QM/MM) approaches have been particularly valuable for modeling the photochemistry of fluorescent protein chromophores. ualberta.ca These hybrid methods treat the chromophore with high-level quantum mechanics while modeling the surrounding protein environment with more computationally efficient molecular mechanics. This allows for a detailed understanding of the electronic and steric factors that govern the chromophore's behavior. While challenges remain in accurately predicting all aspects of protein function, computational design is increasingly becoming an indispensable part of the protein engineering toolkit, accelerating the development of novel fluorescent probes with tailored properties. researchgate.netacs.orgmdpi.com

Advanced Research Directions and Challenges

Unraveling Complex Photophysical Pathways and Non-Radiative Decay Mechanisms

The fluorescence of the Asp-Tyr-Gly chromophore is governed by a delicate balance between radiative decay (light emission) and non-radiative decay pathways that quench fluorescence. A primary challenge is to fully map the complex excited-state dynamics that dictate the chromophore's quantum yield and photostability. When removed from the protective and sterically constrained environment of the protein's β-barrel, the chromophore's fluorescence is dramatically reduced. acs.org This is largely attributed to non-radiative decay mechanisms enabled by increased conformational freedom, such as twisting around the bonds of the methine bridge (e.g., hula-twist or one-bond-flip isomerizations). acs.orgacs.org

Advanced research is focused on elucidating these ultrafast processes. Key areas of investigation include:

Excited-State Proton Transfer (ESPT): The protonation state of the chromophore's phenolic group is critical to its spectral properties. nih.gov ESPT pathways, often mediated by surrounding water molecules or amino acid residues in a protein context, can occur on a picosecond timescale and significantly alter the emission properties. nih.govnih.gov Theoretical studies on analogue chromophores have shown that ESPT can lead to dual fluorescence, a phenomenon where a molecule emits at two different wavelengths. nih.govresearchgate.net Understanding how the aspartic acid residue in the DYG sequence influences local proton networks is a key question.

Conical Intersections: These are points on the potential energy surface where electronic states become degenerate, providing highly efficient pathways for non-radiative decay back to the ground state. acs.org Identifying the specific molecular geometries that lead to these intersections is crucial for explaining the low quantum yield of the chromophore in solution and for designing strategies to block these quenching pathways.

Researchers employ a combination of ultrafast spectroscopic techniques (e.g., transient absorption spectroscopy) and high-level quantum mechanical calculations to probe these fleeting events and construct a comprehensive picture of the chromophore's excited-state landscape. nih.govnih.gov

Developing More Accurate and Predictive Computational Models for Chromophore (Asp-Tyr-Gly) Systems

Computational modeling is an indispensable tool for understanding and predicting the properties of fluorescent proteins and their chromophores. nih.govnih.gov However, accurately modeling the Asp-Tyr-Gly system presents significant challenges that are at the forefront of computational chemistry research.

The primary methods used are hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.govnih.govbiorxiv.org In this approach, the chromophore itself is treated with high-level quantum mechanics (QM) to accurately describe its electronic structure and photochemistry, while the surrounding protein and solvent are modeled using classical molecular mechanics (MM) force fields. nih.gov

Current challenges and research directions include:

Accuracy of QM Methods: Time-Dependent Density Functional Theory (TD-DFT) is widely used for calculating excited states but can sometimes provide results that deviate considerably from experimental values for GFP-like chromophores. nih.govresearchgate.net There is an ongoing effort to benchmark and develop more robust methods, such as multiconfigurational perturbation theory (CASPT2) or high-level coupled-cluster methods, that can more accurately describe the complex electronic nature of these systems, though at a much higher computational cost. researchgate.net

Force Field Parameterization: The accuracy of the MM part of a QM/MM simulation depends on the quality of the force field parameters. Developing reliable parameters for the non-standard chromophore residue is a non-trivial task. acs.org Recent work has focused on creating general methodologies for parameter development that are transferable across different fluorescent proteins, ensuring consistency with existing force fields like AMBER. acs.org

Modeling Environmental Effects: The protein environment dramatically influences the chromophore's properties through steric confinement and electrostatic interactions. sci-hub.se Accurately modeling the subtle interplay of hydrogen bonds, the local dielectric environment, and the flexibility of the protein cavity is critical for predictive power. acs.orgpnas.org For example, computational models must be able to predict how mutations far from the chromophore can alter its absorption and emission spectra. tandfonline.com

The ultimate goal is to develop computational workflows, such as FluProCAD, that can reliably screen new mutations and design novel fluorescent proteins with desired properties like enhanced brightness, shifted spectra, or improved photostability before their experimental realization. tandfonline.com

Table 1: Comparison of Computational Approaches for Chromophore Modeling

| Method | Description | Strengths | Challenges |

| QM Cluster | Treats the chromophore and a few nearby residues with quantum mechanics in a vacuum or implicit solvent. researchgate.net | Computationally less expensive than QM/MM; good for studying intrinsic properties. | Neglects the structural and electrostatic influence of the full protein matrix. researchgate.net |

| QM/MM | A hybrid approach where the QM region (chromophore) is embedded in an MM region (protein/solvent). nih.govnih.gov | Balances accuracy and computational cost; includes the effect of the protein environment. | Results are sensitive to the choice of QM method, MM force field, and QM/MM boundary. researchgate.netacs.org |

| TD-DFT | Time-Dependent Density Functional Theory is a common QM method for calculating excitation energies. nih.gov | Relatively fast for a QM method, allowing for its use in QM/MM dynamics. | Accuracy can be limited for charge-transfer states and may systematically overestimate Stokes shifts. nih.govtandfonline.com |

| CASPT2/NEVPT2 | Multi-reference perturbation theory methods that provide a more accurate description of excited states. researchgate.net | Highly accurate for complex electronic structures and conical intersections. | Extremely high computational cost, limiting its use to small QM regions and static calculations. |

Expanding the Scope of Chromophore (Asp-Tyr-Gly) Research Beyond Canonical Fluorescent Proteins

While the Asp-Tyr-Gly chromophore is primarily studied in the context of fluorescent proteins like AdRed, there is growing interest in its potential as a standalone molecular entity or as a component in novel biomaterials. rcsb.org When the chromophore is removed from the protective β-barrel of the protein, its fluorescence is almost completely quenched due to the activation of non-radiative decay pathways. acs.org Research in this area focuses on strategies to restore fluorescence by restricting the chromophore's conformational freedom.

Promising approaches include:

Incorporation into Rigid Scaffolds: Synthesizing the chromophore within or attached to rigid molecular scaffolds can mimic the steric hindrance provided by the protein barrel. mdpi.com This restriction can suppress the torsional motions responsible for quenching, "turning on" the fluorescence. acs.org

Complexation with Metal Ions: The specific geometry of the chromophore allows it to act as a ligand for metal ions. The coordination can lock the chromophore into a more planar conformation, leading to a partial recovery of the emission quantum yield. acs.org

Development of Fluorogen-Activating Systems: This involves designing proteins or RNA aptamers that are non-fluorescent on their own but become fluorescent upon binding to a synthetic chromophore analogue (a fluorogen). mdpi.com This "chemical-genetic" approach combines the specificity of genetic encoding with the versatility of synthetic chemistry, allowing for the creation of advanced biosensors and imaging agents. The properties of the synthetic fluorogen can be tuned through chemical synthesis to optimize cell permeability and spectral properties. mdpi.com

These explorations aim to harness the intrinsic photochemical properties of the Asp-Tyr-Gly chromophore and its analogues for applications in materials science and as molecular probes for sensing and imaging, independent of the large protein structure from which they originate. acs.org

Challenges in the De Novo Synthesis and Characterization of Novel Chromophore Analogues

The ability to chemically synthesize the Asp-Tyr-Gly chromophore and its analogues is fundamental to studying its intrinsic properties and developing new applications. acs.org However, the de novo synthesis of these p-hydroxybenzylideneimidazolinone cores is fraught with challenges.